Cas no 2034401-70-0 (2-methyl-4-{1-(propane-1-sulfonyl)piperidin-3-yloxy}pyrimidine)

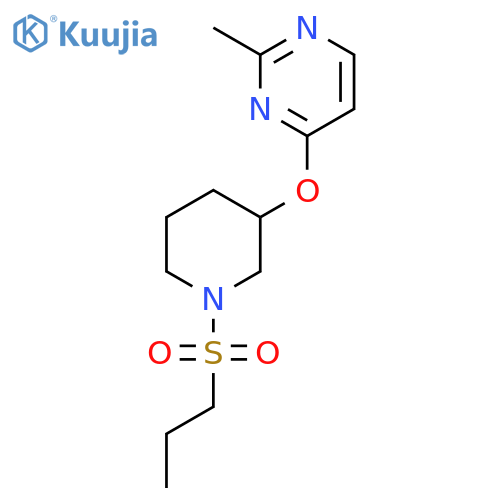

2034401-70-0 structure

商品名:2-methyl-4-{1-(propane-1-sulfonyl)piperidin-3-yloxy}pyrimidine

CAS番号:2034401-70-0

MF:C13H21N3O3S

メガワット:299.389141798019

CID:5334332

2-methyl-4-{1-(propane-1-sulfonyl)piperidin-3-yloxy}pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine

- 2-methyl-4-(1-propylsulfonylpiperidin-3-yl)oxypyrimidine

- 2-methyl-4-{1-(propane-1-sulfonyl)piperidin-3-yloxy}pyrimidine

-

- インチ: 1S/C13H21N3O3S/c1-3-9-20(17,18)16-8-4-5-12(10-16)19-13-6-7-14-11(2)15-13/h6-7,12H,3-5,8-10H2,1-2H3

- InChIKey: GKZGBAMOUYWRSO-UHFFFAOYSA-N

- ほほえんだ: S(CCC)(N1CCCC(C1)OC1C=CN=C(C)N=1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 396

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 80.8

2-methyl-4-{1-(propane-1-sulfonyl)piperidin-3-yloxy}pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6480-6798-40mg |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-5μmol |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-20μmol |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-4mg |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-10mg |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-75mg |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-10μmol |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-25mg |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-1mg |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6480-6798-2mg |

2-methyl-4-{[1-(propane-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine |

2034401-70-0 | 2mg |

$59.0 | 2023-09-08 |

2-methyl-4-{1-(propane-1-sulfonyl)piperidin-3-yloxy}pyrimidine 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

2034401-70-0 (2-methyl-4-{1-(propane-1-sulfonyl)piperidin-3-yloxy}pyrimidine) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量